molecular formula C12H13Cl2N3O9 B14180367 N-methyl-N-pyridin-2-ylpyridine-2-carboxamide;perchloric acid CAS No. 925429-26-1

N-methyl-N-pyridin-2-ylpyridine-2-carboxamide;perchloric acid

Cat. No.: B14180367
CAS No.: 925429-26-1
M. Wt: 414.15 g/mol
InChI Key: IOBZREUHSUNIFB-UHFFFAOYSA-N
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Description

N-methyl-N-pyridin-2-ylpyridine-2-carboxamide;perchloric acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyridine ring, which is a six-membered ring containing one nitrogen atom, and a carboxamide group, which is a functional group consisting of a carbonyl group attached to an amine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-pyridin-2-ylpyridine-2-carboxamide typically involves the reaction of pyridine derivatives with methylating agents under controlled conditions. One common method involves the use of N-methylation of pyridine-2-carboxamide using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete methylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-pyridin-2-ylpyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

N-methyl-N-pyridin-2-ylpyridine-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-N-pyridin-2-ylpyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the phosphorylation of Akt, a key protein involved in cell signaling pathways related to fibrosis and inflammation . By inhibiting Akt phosphorylation, the compound exerts anti-fibrotic and anti-inflammatory effects, making it a potential therapeutic agent for conditions like chronic kidney disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-pyridin-2-ylpyridine-2-carboxamide stands out due to its unique combination of a pyridine ring and a carboxamide group, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit specific signaling pathways, such as Akt phosphorylation, further distinguishes it from other similar compounds.

Properties

CAS No.

925429-26-1

Molecular Formula

C12H13Cl2N3O9

Molecular Weight

414.15 g/mol

IUPAC Name

N-methyl-N-pyridin-2-ylpyridine-2-carboxamide;perchloric acid

InChI

InChI=1S/C12H11N3O.2ClHO4/c1-15(11-7-3-5-9-14-11)12(16)10-6-2-4-8-13-10;2*2-1(3,4)5/h2-9H,1H3;2*(H,2,3,4,5)

InChI Key

IOBZREUHSUNIFB-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=N1)C(=O)C2=CC=CC=N2.OCl(=O)(=O)=O.OCl(=O)(=O)=O

Origin of Product

United States

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